CJ-15161 is a synthetic compound classified as an opioid kappa receptor agonist. It has garnered attention for its potential application in pain management and analgesic therapy. The chemical structure of CJ-15161 is represented by the molecular formula C23H32ClN3O2, and it is often encountered in its hydrochloride salt form. This compound is notable for its selectivity towards kappa opioid receptors, which are part of the opioid receptor family involved in modulating pain and other physiological processes.
CJ-15161 exhibits significant biological activity as a kappa opioid receptor agonist. This activity is characterized by:
The synthesis of CJ-15161 involves several key steps:
These methods highlight the compound's reliance on advanced organic synthesis techniques, particularly those involving transition metal catalysis.
CJ-15161 is primarily explored for its potential applications in:
Studies on CJ-15161's interactions focus on its binding affinity and efficacy at kappa opioid receptors. Key findings include:
Several compounds share similarities with CJ-15161 in terms of structure and biological activity. Notable examples include:
Compound Name | Structure Similarity | Primary Activity |
---|---|---|
U50,488 | Kappa agonist | Analgesic |
Salvinorin A | Natural kappa agonist | Hallucinogenic properties |
Dynorphin | Endogenous peptide | Pain modulation |
CJ-15161 stands out due to its specific design aimed at enhancing analgesic effects while reducing addiction potential compared to traditional opioids. Its distinct synthesis pathway utilizing palladium-catalyzed reactions further differentiates it from naturally occurring compounds like Salvinorin A and endogenous peptides such as dynorphin.